Lsd1-IN-19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

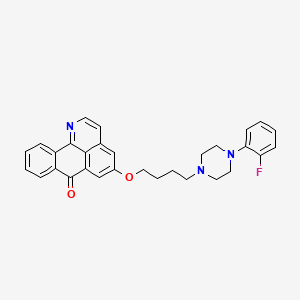

Lsd1-IN-19 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the epigenetic regulation of gene expression. LSD1 is known to demethylate mono- and dimethylated lysine residues on histone proteins, thereby influencing gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant interest due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:

Formation of intermediates: This step may involve reactions such as nucleophilic substitution, condensation, or cyclization.

Coupling reactions: The final product is often obtained through coupling reactions, which may include palladium-catalyzed cross-coupling or other similar methods.

Purification: The compound is purified using techniques such as column chromatography or recrystallization to obtain the desired purity

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-19 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Lsd1-IN-19 has a wide range of scientific research applications, including:

Cancer Research: As an LSD1 inhibitor, this compound is being investigated for its potential to treat various cancers by modulating gene expression and inhibiting tumor growth

Epigenetic Studies: The compound is used to study the role of LSD1 in epigenetic regulation and its impact on gene expression

Neurodegenerative Diseases: Research is exploring the potential of this compound in treating neurodegenerative diseases by modulating epigenetic markers

Drug Development: This compound serves as a lead compound for developing new drugs targeting LSD1

Mechanism of Action

Lsd1-IN-19 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates lysine residues on histone proteins, which can either activate or repress gene transcription. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in gene expression. This inhibition can result in the suppression of tumor growth and the modulation of other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Tranylcypromine: An irreversible LSD1 inhibitor used in clinical trials for cancer treatment.

Iadademstat (ORY-1001): A potent and selective LSD1 inhibitor with applications in hematological cancers.

Bomedemstat (IMG-7289): Another LSD1 inhibitor in clinical trials for myeloproliferative neoplasms.

Uniqueness of Lsd1-IN-19

This compound is unique due to its specific binding affinity and selectivity for LSD1. Unlike some other inhibitors, it may offer a better safety profile and efficacy in certain cancer types. Its unique chemical structure allows for specific interactions with the LSD1 enzyme, making it a valuable tool in both research and therapeutic applications .

Properties

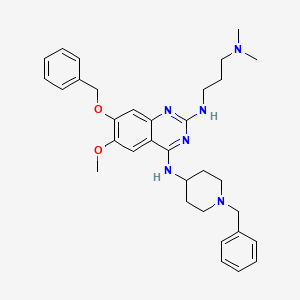

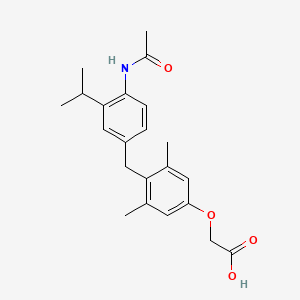

Molecular Formula |

C33H42N6O2 |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6-methoxy-7-phenylmethoxyquinazoline-2,4-diamine |

InChI |

InChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37) |

InChI Key |

CLMKFAVBRRFUGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)